p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Brand Name:
Vulcanchem
CAS No.:
13269-73-3
VCID:
VC0084401
InChI:
InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16)
SMILES:
CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula:
C10H11N3O3S
Molecular Weight:
253.28 g/mol
p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
CAS No.: 13269-73-3
Main Products
VCID: VC0084401
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.28 g/mol
CAS No. | 13269-73-3 |
---|---|
Product Name | p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide |
Molecular Formula | C10H11N3O3S |
Molecular Weight | 253.28 g/mol |
IUPAC Name | 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16) |
Standard InChIKey | GLOOJKUWIGSFGC-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES | CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N |
PubChem Compound | 83284 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume